molecular formula C9H7BrN2O B13045522 6-Bromo-4-methylquinazolin-2-OL

6-Bromo-4-methylquinazolin-2-OL

Cat. No.: B13045522
M. Wt: 239.07 g/mol
InChI Key: RFGJVDCUAVKYLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylquinazolin-2-OL typically involves the following steps :

    Preparation of 6-bromo-4-methylquinazoline: This is achieved by reacting 1-(2-amino-5-bromophenyl)ethanone with triethyl orthoformate and ammonium acetate at 100°C overnight.

    Conversion to this compound: The intermediate product is further reacted under specific conditions to introduce the hydroxyl group at the 2-position, forming this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methylquinazolin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Biological Activity

6-Bromo-4-methylquinazolin-2-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. Quinazoline derivatives, including this compound, have been studied for their diverse pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structure and Composition

The molecular formula of this compound is C9H8BrN2OC_9H_8BrN_2O, with a molecular weight of approximately 228.08 g/mol. The compound features a bromine atom at the 6-position and a hydroxyl group at the 2-position of the quinazoline ring.

PropertyValue
Molecular FormulaC9H8BrN2O
Molecular Weight228.08 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit notable antimicrobial properties. A study investigating various quinazoline compounds found that this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these strains was reported to be lower than that of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase .

Case Study: In Vitro Analysis

In a controlled study, various concentrations of this compound were applied to HeLa cells. The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
10855
257020
504540
1002070

The data suggests a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of quinazoline derivatives. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition could be attributed to the compound's ability to block NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

The biological activities associated with this compound are likely due to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.
  • Receptor Modulation : It may interact with cell surface receptors, altering signaling cascades that lead to cellular responses.
  • DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7BrN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

RFGJVDCUAVKYLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=O)N1)Br

Origin of Product

United States

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